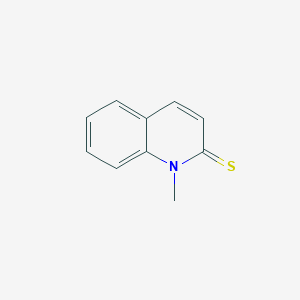

1-methylquinoline-2(1H)-thione

Description

Significance of Quinolone and Thione Heterocycles in Chemical Research

Quinolone and thione heterocycles are fundamental building blocks in the synthesis of a wide range of functional molecules. Their importance is underscored by their presence in numerous natural products and synthetic compounds with significant biological and industrial applications.

Quinolones, which are bicyclic compounds containing a nitrogen atom in the ring, are a well-established class of heterocycles. mdpi.comresearchgate.net The quinoline (B57606) skeleton is a key structural motif in many compounds with diverse pharmacological effects. mdpi.com Research has extensively documented the broad spectrum of biological activities associated with quinoline derivatives, including their use as antibacterial, antimalarial, anticancer, and anti-HIV agents. mdpi.comijsrtjournal.com The versatility of the quinoline ring allows for various chemical modifications, enabling chemists to fine-tune the properties of the resulting molecules. nih.gov

Thiones, which feature a carbon-sulfur double bond (C=S), are another critical class of heterocyclic compounds. The replacement of a carbonyl oxygen with a sulfur atom can significantly alter the electronic and steric properties of a molecule, often leading to novel reactivity and biological activity. Thione derivatives have been a subject of interest for developing new synthetic methodologies. mdpi.compreprints.org The thionation of carbonyl compounds is a common strategy to introduce sulfur into a heterocyclic ring system. mdpi.compreprints.org The resulting thione moiety can participate in various chemical reactions, making it a valuable intermediate in organic synthesis. science.gov

The combination of quinolone and thione functionalities within a single molecule, as seen in quinoline-2(1H)-thiones, creates a unique chemical entity with the potential for a wide range of applications. The presence of both a nitrogen-containing aromatic system and a reactive thione group provides a rich platform for further chemical exploration and the development of novel compounds.

Overview of Research Trajectories for 1-Methylquinoline-2(1H)-thione

Research on this compound, while not as extensive as that for some other quinolone derivatives, has followed several key trajectories. These research efforts have primarily focused on its synthesis, structural characterization, and exploration of its chemical reactivity.

One of the main areas of investigation has been the synthesis of this compound. A common method involves the thionation of its corresponding oxygen analogue, 1-methylquinolin-2(1H)-one. prepchem.com This transformation is typically achieved using a thionating agent such as Lawesson's reagent. prepchem.com The synthesis of related quinoline-thione derivatives has also been explored using reagents like phosphorus pentasulfide (P₄S₁₀). mdpi.compreprints.org

The structural properties of this compound and related compounds have been another area of focus. Spectroscopic techniques are employed to characterize the synthesized compounds and confirm their chemical structures. derpharmachemica.com Furthermore, X-ray crystallography has been utilized to determine the precise three-dimensional arrangement of atoms in related quinolinethione molecules, providing valuable insights into their solid-state conformation. bohrium.com

The chemical reactivity of the thione group in quinolinethiones has also been a subject of study. This includes its participation in various reactions to create more complex molecules. For instance, the synthesis of thioether derivatives has been reported, demonstrating the potential of the thione group as a handle for further functionalization. bohrium.com

While direct biological studies on this compound are not extensively documented in the provided search results, the broader context of quinoline and thione chemistry suggests potential avenues for future research. The known biological activities of related quinoline compounds provide a strong rationale for investigating the pharmacological potential of this compound and its derivatives. mdpi.commdpi.com

Data Tables

Table 1: Physical and Chemical Properties of Related Compounds

| Compound Name | Molecular Formula | Melting Point (°C) | Notes |

| 1-methyl-quinoline-2-thione | C₁₀H₉NS | 114 | Synthesized from 1-methyl-quinolin-2-one. prepchem.com |

| 1-Methyl-2-quinolone | C₁₀H₉NO | 74 | A precursor for the synthesis of this compound. nih.gov |

| 3-hydroxyquinoline-2(1H)-thione | C₉H₇NOS | 306-308 | Synthesized via thionation of 3-hydroxy-2-quinolone. mdpi.com |

| 2-phenylquinoline-4(1H)-thione | C₁₅H₁₁NS | 192-194 | Produced from the reaction of 2-phenylquinoline-4(1H)-one with P₄S₁₀. mdpi.com |

Table 2: Spectroscopic Data for a Related Quinoline Derivative

| Compound | Spectroscopic Data |

| 1-(4-(2-Chloroquinolin-3-yl)-1,2,3,4-tetrahydro-6-methyl-2-thioxopyrimidin-5-yl)ethanone | IR (KBr, cm⁻¹): 3281 and 3140 (2 NH), 1577 (C=O), 1619 (C=N), 1137 (C=S), 753 (C-Cl).¹HNMR (500 MHz, DMSO, δ, ppm): 2.32 (s, 3H, CH₃), 2.49 (s, 3H, COCH₃), 6.23 (s, 1H, CH), 7.15-8.19 (m, 5H, Ar-H), 9.64 (s, 1H, NH), 10.56 (s, 1H, NH).MS (m/z, %): 331 (M⁺, 4). derpharmachemica.com |

Structure

3D Structure

Properties

IUPAC Name |

1-methylquinoline-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBRBGUUOYSTUHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=S)C=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80902634 | |

| Record name | NoName_3173 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80902634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4800-27-5 | |

| Record name | 1-METHYL-2(1H)-QUINOLINETHIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methylquinoline 2 1h Thione and Its Derivatives

Conventional Synthetic Routes

Traditional approaches to the synthesis of 1-methylquinoline-2(1H)-thione and its analogs predominantly involve the thionation of the corresponding quinolin-2(1H)-one precursors or nucleophilic substitution reactions starting from halogenated quinolines.

Thionation of Quinoline-2(1H)-ones

The direct conversion of the carbonyl group in 1-methylquinolin-2(1H)-one to a thiocarbonyl group is a common and effective strategy. This transformation is typically accomplished using powerful thionating agents.

Phosphorus pentasulfide (P₄S₁₀) is a classical and potent reagent for the thionation of a wide array of carbonyl compounds, including amides and lactams. organic-chemistry.org The reaction involves heating the quinolin-2(1H)-one with P₄S₁₀ in a suitable high-boiling solvent such as pyridine (B92270) or toluene (B28343). While effective, this method can sometimes require harsh reaction conditions and may lead to the formation of byproducts, complicating the purification process. mdpi.comresearchgate.net

A notable improvement in the use of P₄S₁₀ involves the formation of a P₄S₁₀-pyridine complex. This storable, crystalline reagent has been shown to be a more selective and cleaner thionating agent compared to P₄S₁₀ alone. nih.govorganic-chemistry.orgdiva-portal.org The complex can be used in solvents like acetonitrile, and it is particularly effective for thermally sensitive substrates. nih.govorganic-chemistry.orgdiva-portal.org For instance, the thionation of amides using the P₄S₁₀-pyridine complex often proceeds with higher yields and produces purer products. researchgate.net

Table 1: Thionation of Quinolin-2(1H)-ones with Phosphorus Pentasulfide (P₄S₁₀)

| Starting Material | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |

| 4-Chloro-8-methylquinolin-2(1H)-one | P₄S₁₀ | - | Heating | 4-Chloro-8-methylquinoline-2(1H)-thione | Low | mdpi.com |

| Acridone | P₄S₁₀-Pyridine | Dimethyl Sulfone | ~165 °C | Thioacridone | - | nih.gov |

| 3-Acetylindole | P₄S₁₀-Pyridine | Dimethyl Sulfone | ~165 °C | 3-Acetylthioindole | - | nih.gov |

Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, has emerged as a milder and often more efficient alternative to P₄S₁₀ for the thionation of carbonyl compounds. rsc.orgresearchgate.net It is particularly effective for the synthesis of this compound from 1-methylquinolin-2-one. The reaction is typically carried out by refluxing the starting material with Lawesson's reagent in an inert solvent like benzene (B151609) or toluene. prepchem.com

The efficiency of thionation using Lawesson's reagent can be influenced by the reaction conditions, including the solvent and the presence of a base. mdpi.com Optimization studies on related heterocyclic systems have shown that the choice of solvent can significantly impact the reaction rate and yield. For example, in the synthesis of thioacridines, toluene was found to be a superior solvent. The reaction time and temperature are also critical parameters that need to be controlled for optimal results. sciforum.net

Table 2: Synthesis of this compound using Lawesson's Reagent

| Starting Material | Reagent | Solvent | Conditions | Product | Melting Point (°C) | Reference |

| 1-Methylquinolin-2-one | Lawesson's Reagent | Benzene | Reflux, 1 hour | This compound | 114 | prepchem.com |

Nucleophilic Substitution Reactions from Halogenated Quinoline (B57606) Precursors

An alternative route to quinoline-2(1H)-thiones involves the use of halogenated quinoline derivatives as starting materials. The halogen atom, typically chlorine at the 2-position, acts as a good leaving group for nucleophilic substitution by a sulfur-containing nucleophile.

Thiourea (B124793) is a commonly employed sulfur nucleophile for the synthesis of heterocyclic thiones. The reaction of a 2-chloroquinoline (B121035) derivative with thiourea provides a facile and often high-yielding route to the corresponding quinoline-2(1H)-thione. For instance, 4-chloro-8-methylquinoline-2(1H)-thione was successfully prepared in a fair yield by reacting 2,4-dichloro-8-methylquinoline (B1596889) with a 1:1 molar ratio of thiourea in boiling ethanol (B145695). mdpi.com This method can be advantageous as it sometimes leads to cleaner reactions and easier purification compared to thionation methods. researchgate.net The general procedure involves heating the halogenated quinoline with thiourea in a suitable solvent, such as ethanol or dimethylformamide (DMF). mdpi.com

Table 3: Synthesis of Quinoline-2(1H)-thiones via Nucleophilic Substitution with Thiourea

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

| 2,4-Dichloro-8-methylquinoline | Thiourea | Ethanol | Boiling | 4-Chloro-8-methylquinoline-2(1H)-thione | Fair | mdpi.com |

| 2,4-Dichloro-8-methylquinoline | Thiourea | DMF | Reflux, 4h | 4-Chloro-8-methylquinoline-2(1H)-thione | - | mdpi.com |

| 4-Chloroquinolin-2(1H)-one | Thiourea | - | 170-190°C, 1h | 8-Methyl-4-sulfanylquinolin-2(1H)-one | - | mdpi.com |

Advanced and Emerging Synthetic Strategies

In recent years, there has been a growing interest in developing more sustainable and efficient methods for the synthesis of heterocyclic compounds. These advanced strategies often utilize modern technologies such as microwave irradiation and flow chemistry to enhance reaction rates, improve yields, and simplify workup procedures.

Microwave-assisted organic synthesis has been successfully applied to the preparation of quinoline derivatives, including quinolin-2-ones and quinoline-2-thiones. rsc.orgnih.govgoogle.com Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. organic-chemistry.orgmdpi.com For example, the microwave-assisted synthesis of polyheterocyclic-fused quinoline-2-thiones has been reported to proceed in high yields in water, without the need for any catalysts or additives. rsc.org

Flow chemistry is another emerging technology that offers several advantages for the synthesis of active pharmaceutical ingredients and other fine chemicals. beilstein-journals.orgresearchgate.netnih.gov Continuous flow systems allow for precise control over reaction parameters, enhanced heat and mass transfer, and improved safety, especially for highly exothermic or hazardous reactions. While specific examples for the flow synthesis of this compound are not yet widely reported, the application of flow chemistry to the synthesis of N-heterocyclic thiones and related compounds suggests its potential for the future production of this important molecule. beilstein-journals.orgresearchgate.net

Base-Catalyzed Thio-Lactamization Approaches

Base-catalyzed thio-lactamization represents a significant strategy for the synthesis of quinoline-2-thiones. This method typically involves the reaction of a suitable precursor, such as a 2-(1-arylvinyl)aniline, with a source of sulfur, like carbon disulfide (CS₂), in the presence of a base. rsc.orgresearchgate.net The base facilitates the cyclization and lactamization process, leading to the formation of the quinoline-thione ring system.

While this approach has been effectively demonstrated for the synthesis of various quinoline-2-thiones, specific literature detailing the direct synthesis of this compound via this route from an N-methylated precursor is not extensively documented. rsc.orgresearchgate.net However, the general mechanism suggests that an N-methylated 2-vinylaniline (B1311222) derivative could potentially serve as a key intermediate for this transformation. The reaction of vinyl anilines with carbon disulfide under basic conditions is a known route, often utilizing solvents like dimethylformamide (DMF) or ethanol. smolecule.com

Another base-catalyzed approach involves the condensation of substituted quinolines with thiourea or its derivatives, which results in the formation of thiones through cyclization. smolecule.com For instance, the reaction of 2,4-dichloro-8-methylquinoline with thiourea in boiling ethanol has been shown to produce 4-chloro-8-methylquinoline-2(1H)-thione in a fair yield. researchgate.net

Table 1: Examples of Base-Catalyzed Synthesis of Quinoline-2-thione Derivatives

| Starting Material | Reagent(s) | Base | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-(1-Arylvinyl)anilines | Carbon Disulfide | Various | DMF/Ethanol | - | Quinoline-2-thiones | - | rsc.orgresearchgate.net |

Ring Cleavage and Reconstructive Syntheses

Ring cleavage followed by reconstructive synthesis is a potential, though less commonly documented, pathway for the formation of the this compound scaffold. Such strategies involve the opening of a pre-existing ring system to generate a reactive intermediate, which then undergoes intramolecular cyclization to form the desired quinoline-thione.

Strategies for Optimization of Yields and Purity in Synthesis

The optimization of synthetic protocols is crucial for maximizing the yield and ensuring the high purity of this compound. A common and direct method for its synthesis is the thionation of 1-methylquinolin-2-one using a thionating agent like Lawesson's reagent. prepchem.com

Thionation using Lawesson's Reagent:

A well-documented procedure involves the reaction of 1-methyl-quinolin-2-one with Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-dithione) in a suitable solvent. prepchem.com

Table 2: Synthesis of this compound via Thionation

| Starting Material | Thionating Agent | Solvent | Conditions | Purification | Product | Melting Point | Reference |

|---|

Optimization Strategies:

Several factors can be adjusted to optimize the yield and purity of this reaction:

Solvent Choice: While benzene has been used, other solvents can influence the reaction. For instance, using tetrahydrofuran (B95107) (THF) can allow the reaction to proceed at room temperature, which may reduce the formation of byproducts.

Reaction Time and Temperature: Monitoring the reaction by techniques like thin-layer chromatography (TLC) can help determine the optimal reaction time to ensure complete conversion of the starting material while minimizing degradation of the product.

Purification Methods: Post-reaction work-up is critical. A thorough aqueous work-up is often recommended before chromatographic purification to remove water-soluble byproducts from the thionating reagent. Column chromatography is an effective method for isolating the final product to a high degree of purity. prepchem.com The choice of eluent, such as a mixture of methylene (B1212753) chloride and ethyl acetate, is key to achieving good separation. prepchem.com

Catalyst and Reagent Ratios: The stoichiometry of the reactants, particularly the ratio of the quinolone to the thionating agent, should be carefully controlled to maximize the yield and minimize unreacted starting materials and the formation of impurities.

Nanocatalysts have also been explored in quinoline synthesis to improve yields and simplify workup procedures, suggesting a potential avenue for future optimization in the synthesis of this compound. nih.gov

Reactivity and Transformation Pathways of 1 Methylquinoline 2 1h Thione

Nucleophilic Substitution Chemistry

Nucleophilic substitution reactions are a cornerstone of the chemical transformations of the 1-methylquinoline-2(1H)-thione scaffold. The pyridine (B92270) ring of the quinoline (B57606) system is electron-deficient, which makes it susceptible to attack by nucleophiles. This reactivity is particularly pronounced at the C2 and C4 positions. For nucleophilic substitution to occur efficiently at these positions, the presence of a good leaving group, such as a halogen, is typically required. In the context of this compound, derivatization to a 4-halo-1-methylquinoline-2(1H)-thione would render the C4 position highly activated towards nucleophilic displacement.

Reactions at Specific Ring Positions (e.g., C4)

The C4 position of the quinoline-2-thione nucleus is a prime site for nucleophilic substitution, provided it is appropriately activated with a leaving group. The following sections detail specific transformations that have been demonstrated on analogous systems, such as 4-chloro-8-methylquinoline-2(1H)-thione, which serve as a model for the reactivity of an activated this compound derivative. mdpi.com

The displacement of a leaving group at the C4 position by hydrazine (B178648) hydrate (B1144303) is a facile process that leads to the formation of 4-hydrazino-1-methylquinoline-2(1H)-thione. This reaction is typically carried out by heating the 4-substituted precursor with hydrazine hydrate in a suitable solvent. mdpi.com The resulting hydrazino derivative is a valuable synthetic intermediate, which can be used for the construction of fused heterocyclic systems. For instance, the hydrazination of 4-chloro-8-methylquinoline-2(1H)-thione or its 4-ethylthio derivative both yield the same product, 4-hydrazino-8-methylquinoline-2(1H)-thione. mdpi.com

Table 1: Hydrazination at the C4 Position of a Quinoline-2-thione Derivative

| Starting Material | Reagent | Product |

|---|---|---|

| 4-Chloro-8-methylquinoline-2(1H)-thione | Hydrazine hydrate | 4-Hydrazino-8-methylquinoline-2(1H)-thione |

The introduction of an azido (B1232118) group at the C4 position can be achieved through the reaction of a 4-halo derivative with sodium azide. This reaction furnishes 4-azido-1-methylquinoline-2(1H)-thione. mdpi.com The azido compounds are versatile intermediates that can undergo various subsequent transformations, such as reduction to amines or participation in cycloaddition reactions. An alternative route to the 4-azido derivative involves the treatment of the corresponding 4-hydrazino compound with nitrous acid. mdpi.com

Table 2: Azidation at the C4 Position of a Quinoline-2-thione Derivative

| Starting Material | Reagent | Product |

|---|---|---|

| 4-Chloro-8-methylquinoline-2(1H)-thione | Sodium azide | 4-Azido-8-methylquinoline-2(1H)-thione |

The synthesis of 4-amino-1-methylquinoline-2(1H)-thione from a 4-halo precursor can be accomplished indirectly. A common method is the Staudinger reaction, which involves the reaction of the 4-azido derivative with a phosphine, such as triphenylphosphine, to form a phosphazene intermediate. mdpi.com Subsequent hydrolysis of this intermediate yields the desired 4-amino compound. This two-step process is often preferred over direct amination due to its mild conditions and high yields. mdpi.com

Table 3: Amination at the C4 Position via Staudinger Reaction

| Step | Starting Material | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1 | 4-Azido-8-methylquinoline-2(1H)-thione | Triphenylphosphine | 8-Methyl-4-(triphenylphosphoranylideneamino)quinoline-2(1H)-thione |

The introduction of a sulfur-based substituent at the C4 position can be readily achieved by reacting a 4-halo derivative with various thiols. This reaction, typically carried out in the presence of a base like sodium ethoxide, allows for the synthesis of a range of 4-(alkylthio)- and 4-(phenylthio)-1-methylquinoline-2(1H)-thiones. mdpi.com These reactions proceed by nucleophilic displacement of the halide by the thiolate anion.

Table 4: Alkyl/Phenylthiolation at the C4 Position of a Quinoline-2-thione Derivative

| Starting Material | Thiol Reagent | Base | Product |

|---|---|---|---|

| 4-Chloro-8-methylquinoline-2(1H)-thione | Ethanethiol | Sodium ethoxide | 4-(Ethylthio)-8-methylquinoline-2(1H)-thione |

| 4-Chloro-8-methylquinoline-2(1H)-thione | Butanethiol | Sodium ethoxide | 4-(Butylthio)-8-methylquinoline-2(1H)-thione |

Principles Governing Sulfur-Based Nucleophilic Substitutions

The sulfur atom in this compound exhibits potent nucleophilic character. This is a general feature of thiols and their derivatives, which are known to be stronger nucleophiles than their oxygen analogues. The higher nucleophilicity of sulfur can be attributed to its larger size and greater polarizability, which allows for more effective orbital overlap with electrophilic centers.

In the context of this compound, the sulfur atom of the thione group can readily participate in nucleophilic substitution reactions. For example, S-alkylation can occur when the compound is treated with alkyl halides. This reaction leads to the formation of 2-(alkylthio)-1-methylquinolinium salts. The thione exists in equilibrium with its tautomeric thiol form, 1-methylquinoline-2-thiol, and it is the conjugate base of this thiol (the thiolate) that is a particularly powerful nucleophile.

The outcome of nucleophilic attack, whether it occurs at a ring carbon (like C4) or at the exocyclic sulfur atom, is dependent on the reaction conditions and the nature of the electrophile. Reactions at the C4 position, as detailed above, require the presence of a leaving group and are examples of nucleophilic aromatic substitution (SNAr). In contrast, reactions at the sulfur atom are direct nucleophilic attacks on an external electrophile, such as an alkyl halide. The presence of a base will deprotonate the thiol tautomer, generating a thiolate anion and significantly enhancing the rate of S-alkylation.

Tautomerism and Isomerization Dynamics

The potential for tautomerism and isomerism in this compound and its derivatives is a key aspect of its chemical behavior, influencing its structure, stability, and reactivity.

This compound can theoretically exist in two tautomeric forms: the thiolactam (thione) form and the thiolactim (thiol) form. The equilibrium between these two forms is a critical determinant of the molecule's chemical properties.

Spectroscopic evidence, primarily from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, strongly indicates that the thiolactam form is the predominant tautomer in both solution and the solid state. In the ¹H NMR spectrum, the absence of a signal corresponding to a thiol proton (S-H) and the chemical shift of the protons on the N-methyl group are consistent with the thione structure. Similarly, the ¹³C NMR spectrum shows a characteristic signal for the thiocarbonyl carbon (C=S), typically in the range of 180-200 ppm.

IR spectroscopy further supports the prevalence of the thiolactam form. The presence of a strong absorption band corresponding to the C=S stretching vibration, usually observed in the region of 1100-1250 cm⁻¹, and the absence of a band for the S-H stretch (typically around 2550-2600 cm⁻¹) are indicative of the thione structure.

The stability of the thiolactam form can be attributed to the greater strength of the C=O and C=S double bonds compared to the C=N double bond, as well as resonance stabilization within the quinoline ring system.

Table 1: Spectroscopic Data Supporting the Thiolactam Form of Quinoline-2-thione Derivatives

| Spectroscopic Technique | Key Observation | Interpretation |

| ¹H NMR | Absence of S-H proton signal | Indicates the predominance of the thione form where the proton is on the nitrogen (in the parent, non-methylated compound) or the nitrogen is quaternized (in the 1-methyl derivative). |

| ¹³C NMR | Signal in the 180-200 ppm range | Characteristic chemical shift for a thiocarbonyl (C=S) carbon. |

| IR Spectroscopy | Strong absorption at ~1100-1250 cm⁻¹ | Corresponds to the C=S stretching vibration. |

| IR Spectroscopy | Absence of absorption at ~2550-2600 cm⁻¹ | Indicates the absence of a thiol (S-H) group. |

This table is a generalized representation based on data for similar thiolactam systems.

While this compound itself is achiral, the introduction of specific functional groups can lead to configurational isomerism, most notably atropisomerism. Atropisomerism arises from restricted rotation around a single bond, leading to stereoisomers that can be isolated.

This phenomenon is particularly relevant in derivatives of this compound that possess a bulky substituent at the ortho-position of an N-aryl group. The steric hindrance between the substituent on the N-aryl ring and the quinoline scaffold can restrict free rotation around the N-C(aryl) bond, creating a chiral axis and resulting in the existence of stable (or separable) atropisomers.

The stability of these atropisomers is dependent on the rotational energy barrier. If the barrier is high enough (typically > 20-22 kcal/mol at room temperature), the individual atropisomers can be isolated and characterized. The study of such isomers is crucial in medicinal chemistry, as different atropisomers can exhibit distinct biological activities.

Oxidation Pathways and Products

The sulfur atom in this compound is susceptible to oxidation, leading to a variety of products depending on the oxidizing agent and reaction conditions. A common oxidation pathway involves the formation of a disulfide-bridged dimer.

Mild oxidizing agents, such as iodine or hydrogen peroxide, can facilitate the oxidative coupling of two molecules of the thiolactim tautomer (present in a very small equilibrium concentration) to form a disulfide. This reaction proceeds through the formation of a sulfenyl intermediate.

Further oxidation with stronger oxidizing agents can lead to the formation of sulfinic and sulfonic acids, or even to the cleavage of the C-S bond. The quinoline ring itself can also be susceptible to oxidation under harsh conditions, potentially leading to the formation of N-oxides or ring-opened products.

Table 2: Potential Oxidation Products of this compound

| Oxidizing Agent | Potential Product(s) |

| Iodine (I₂) | Disulfide |

| Hydrogen Peroxide (H₂O₂) | Disulfide, Sulfinic acid |

| Peroxy acids (e.g., m-CPBA) | Sulfinic acid, Sulfonic acid, N-oxide |

Strategic Derivatization for Enhanced Functionality

The this compound scaffold is a versatile platform for the synthesis of more complex molecules with enhanced or novel functionalities. Derivatization can be targeted at the sulfur atom or at various positions on the quinoline ring.

The nucleophilic sulfur atom is a primary site for derivatization. S-alkylation and S-acylation reactions can be readily achieved by treating the compound with alkyl halides or acyl chlorides, respectively, typically in the presence of a base. These reactions proceed through the thiolate anion of the thiolactim tautomer. Such modifications can be used to introduce a wide range of functional groups, altering the molecule's solubility, electronic properties, and biological activity.

Furthermore, the quinoline ring can be functionalized through electrophilic aromatic substitution reactions. The electron-donating nature of the N-methyl and thioamide groups influences the regioselectivity of these substitutions, directing incoming electrophiles to specific positions on the benzene (B151609) portion of the quinoline ring. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

These derivatization strategies are instrumental in the exploration of the chemical space around the this compound core, enabling the synthesis of libraries of compounds for various applications, including medicinal chemistry and materials science.

Coordination Chemistry of 1 Methylquinoline 2 1h Thione As a Ligand

Ligand Design Principles and Metal Binding Capabilities

The design of 1-methylquinoline-2(1H)-thione as a ligand is predicated on the presence of two key donor sites: the exocyclic sulfur atom of the thione group and the heterocyclic nitrogen atom of the quinoline (B57606) ring. The interplay between these sites allows for diverse coordination behaviors.

This compound can exhibit different coordination modes depending on the metal ion, reaction conditions, and the presence of other ligands. The primary modes of coordination involve the thione group, which can exist in tautomeric equilibrium with its thiol form.

Monodentate Coordination via Sulfur: The most common coordination mode for heterocyclic thiones is through the exocyclic sulfur atom. ajol.infocapes.gov.br The sulfur atom, being a soft donor, shows a high affinity for soft metal ions. In this mode, the ligand binds to a single metal center, as seen in various gold(I) and copper(I) complexes with similar thione ligands. capes.gov.brnih.gov

Bidentate Bridging or Chelating Coordination: The ligand can also act as a bidentate ligand. While chelation involving the N-methyl group is sterically unlikely, it can bridge two metal centers using both the sulfur and the quinoline nitrogen atoms. More commonly, derivatives of quinoline-2(1H)-thione that lack the N-methyl group or have other substituents can act as bidentate (N, S) chelating agents. nih.gov For this compound, bidentate bridging is a more probable scenario, leading to the formation of polynuclear complexes. researchgate.net

The thione group (C=S) possesses significant π-character, which plays a crucial role in its coordination chemistry. ajol.info This characteristic has a profound influence on the stability and electronic properties of the resulting metal complexes.

The π-bonding contribution in a Metal-Sulfur=Carbon (M-S=C) linkage can be substantial, estimated to be between 50-70%. ajol.info This delocalization of electrons within the thione group enhances the electron density on the sulfur atom, making it a potent donor. This rich electron density allows the thione group to participate in various coordination modes. ajol.info When coordinated to a metal, this π-system can participate in back-bonding, where electron density is transferred from the metal's d-orbitals to the π* orbitals of the C=S bond, further stabilizing the metal-ligand interaction.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

A general synthetic route involves dissolving the ligand and a metal salt (e.g., chlorides, acetates, or sulfates of transition metals) in a solvent such as methanol (B129727) or ethanol (B145695). The mixture is then stirred, often with heating under reflux, to facilitate the complexation reaction. ajol.infoacs.org The resulting solid complex can then be isolated by filtration, washed, and dried.

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques:

FT-IR Spectroscopy: This is used to identify the coordination sites. Upon complexation, the characteristic stretching frequency of the C=S bond is expected to shift, typically to a lower wavenumber, indicating the involvement of the sulfur atom in bonding. Concurrently, new bands may appear in the far-IR region, which are assigned to the metal-sulfur (M-S) and metal-nitrogen (M-N) stretching vibrations, confirming coordination. nih.govbendola.com

NMR Spectroscopy: 1H and 13C NMR can be used to characterize the ligand and its diamagnetic metal complexes. Changes in the chemical shifts of the protons and carbons near the coordination sites provide evidence of complex formation.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry around the metal ion. The appearance of new charge-transfer bands and shifts in the d-d transition bands compared to the free metal ion are indicative of the ligand field environment. cardiff.ac.uk

Mass Spectrometry: This technique helps in confirming the molecular weight and stoichiometry of the synthesized complexes. nih.gov

Molar Conductance: Measurements in solvents like DMF or DMSO can determine whether the complexes are electrolytic or non-electrolytic in nature, providing insight into whether anions are part of the coordination sphere. acs.orgbendola.com

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. ajol.info

| Vibrational Mode | Free Ligand (cm⁻¹) (Typical) | Metal Complex (cm⁻¹) (Typical Change) | Assignment |

| ν(C=S) | ~1140 | Decrease | Coordination via Sulfur |

| ν(C-N) | ~1350 | Shift (Increase/Decrease) | Electronic environment change |

| ν(M-S) | N/A | ~300-450 | New Metal-Sulfur bond |

| ν(M-N) | N/A | ~450-550 | New Metal-Nitrogen bond |

This table presents typical FT-IR spectral data changes observed upon complexation of heterocyclic thione ligands, based on analogous systems.

Physicochemical Factors Governing Metal Complex Formation and Properties

Several factors influence the formation of metal complexes with this compound and dictate their final properties, including their geometry, stability, and reactivity.

The preferred coordination number and geometry of the metal ion are critical in determining the structure of the complex. This compound is a versatile ligand that can adapt to various coordination environments.

Tetrahedral/Square Planar: For metal ions like Cu(I), Zn(II), or Ni(II), four-coordinate geometries are common. Cu(I) and Zn(II) typically form tetrahedral complexes, while Ni(II) can form square planar complexes, especially with strong-field ligands. cardiff.ac.ukrsc.org

Octahedral: Metal ions such as Co(II), Ni(II), and Cu(II) frequently form six-coordinate octahedral or distorted octahedral complexes, often by incorporating solvent molecules or counter-ions into the coordination sphere. ruben-group.deresearchgate.net The Jahn-Teller effect often leads to distorted octahedral geometries in Cu(II) complexes. researchgate.net

Influence of Counter-Anions: The nature of the counter-anion (e.g., Cl⁻, SO₄²⁻, I⁻) can significantly influence the final structure. For instance, small, coordinating anions like chloride might occupy a coordination site, whereas bulky, non-coordinating anions might lead to different structural arrangements. Studies on related thione ligands have shown that the counter-anion can determine whether a mononuclear, polynuclear, or polymeric structure is formed. researchgate.net

The electronic and steric properties of this compound are key determinants of its coordination behavior.

Electronic Effects: The ligand contains a soft sulfur donor and a borderline nitrogen donor. According to the Hard and Soft Acids and Bases (HSAB) principle, the soft sulfur atom will preferentially bind to soft metal ions like Cu(I), Ag(I), and Pd(II). nih.gov The aromatic quinoline ring acts as a π-system that can influence the electron density on the donor atoms and participate in π-stacking interactions in the solid state, stabilizing the crystal lattice. rsc.org

Steric Effects: The presence of the methyl group on the nitrogen atom introduces steric hindrance around this potential donor site. This bulk can influence the coordination geometry and may prevent the formation of certain sterically crowded structures. The rigid, planar nature of the quinoline backbone also imposes constraints on the possible conformations the ligand can adopt when coordinating to a metal center. researchgate.net This inherent rigidity can be advantageous in creating predictable and stable coordination frameworks.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable insights into the functional groups and bonding arrangements within a molecule.

Infrared (IR) Spectroscopy

A key aspect of the IR spectroscopy of quinolinethiones is the potential to distinguish between the thione and thiol tautomers. The thione form is characterized by a C=S stretching vibration, while the thiol form would exhibit an S-H stretching band, typically around 2500 cm⁻¹. The absence of a prominent S-H band in the spectra of many quinolinethione derivatives suggests the predominance of the thione tautomer in the solid state.

Table 1: Selected IR Data for Related Quinoline-2(1H)-thione Derivatives

| Compound | Characteristic IR Bands (cm⁻¹) | Reference |

| 3-Hydroxyiminomethylquinoline-2(1H)-thione | 3273 (N-H), 3124, 1601, 1186 | niscpr.res.in |

| 6-Methyl-4-phenylquinoline-2(1H)-thione | 3435, 1713, 1649, 1362, 1035, 1007, 825 | rsc.org |

| 6-Methyl-4-(p-tolyl)quinoline-2(1H)-thione | 2924, 1722, 1646, 1367, 1120, 833 | rsc.org |

| 4-Phenylquinoline-2(1H)-thione | 3055, 1745, 1651, 1116, 1045, 823 | rsc.org |

This table presents data for compounds structurally related to 1-methylquinoline-2(1H)-thione to provide a comparative context.

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is a complementary technique to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. Specific Raman spectroscopic data for this compound could not be located in the surveyed literature. However, studies on other thione-containing heterocyclic compounds demonstrate the utility of Raman spectroscopy in identifying the C=S stretching vibration, which provides crucial evidence for the thione tautomeric form. soton.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and signal intensities of different nuclei, it is possible to map the connectivity of atoms and infer stereochemical relationships.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. While a complete, assigned ¹H NMR spectrum for this compound is not available in the reviewed literature, data from related compounds can be used for comparison. For example, in the ¹H NMR spectrum of 6-methyl-4-phenylquinoline-2(1H)-thione in DMSO-d₆, the N-H proton appears as a singlet at 13.68 ppm. rsc.org Aromatic protons typically resonate in the region of 7-8 ppm.

Table 2: ¹H NMR Data for Related Quinoline-2(1H)-thione Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) | Reference |

| 6-Methyl-4-phenylquinoline-2(1H)-thione | DMSO-d₆ | 13.68 (s, 1H, NH), 7.60 (d, J=2.4 Hz, 1H), 7.54-7.51 (m, 3H), 7.48-7.46 (m, 3H), 7.25 (s, 1H), 7.08 (s, 1H), 2.27 (s, 3H, CH₃) | rsc.org |

| 4-Phenylquinoline-2(1H)-thione | CDCl₃ | 7.97 (d, J=9.0 Hz, 1H), 7.79 (d, J=2.4 Hz, 1H), 7.75 (s, 1H), 7.63 (dd, J=9.0, 1.8 Hz, 1H), 7.49 (dd, J=4.8, 1.8 Hz, 3H), 7.40-7.38 (m, 2H) | rsc.org |

| 6-Methyl-4-(p-tolyl)quinoline-2(1H)-thione | CDCl₃ | 7.93 (d, J=8.4 Hz, 1H), 7.72 (s, 1H), 7.60 (d, J=1.6 Hz, 1H), 7.51 (dd, J=8.4, 2.0 Hz, 1H), 7.31-7.27 (m, 4H), 2.42 (d, J=1.6 Hz, 6H) | rsc.org |

This table presents data for compounds structurally related to this compound to provide a comparative context.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. A key signal in the ¹³C NMR spectrum of quinolinethiones is that of the C=S carbon, which is typically found in the range of 175-185 ppm. For instance, the C=S carbon of 6-methyl-4-phenylquinoline-2(1H)-thione resonates at 184.48 ppm in DMSO-d₆. rsc.org The chemical shift of the methyl carbon attached to the nitrogen atom would be expected to appear at a much higher field.

Table 3: ¹³C NMR Data for Related Quinoline-2(1H)-thione Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) | Reference |

| 6-Methyl-4-phenylquinoline-2(1H)-thione | DMSO-d₆ | 184.48 (C=S), 150.91, 143.17, 141.21, 138.83, 137.89, 136.13, 134.21, 134.00, 130.40, 130.38, 126.40, 121.82, 26.01 (CH₃) | rsc.org |

| 4-Phenylquinoline-2(1H)-thione | CDCl₃ | 158.93, 149.16, 146.84, 136.76, 132.34, 131.04, 130.32, 129.33, 128.96, 128.80, 125.98, 124.82, 118.21 | rsc.org |

| 6-Methyl-4-(p-tolyl)quinoline-2(1H)-thione | CDCl₃ | 157.74, 149.39, 147.03, 138.47, 136.21, 134.74, 132.22, 129.39, 129.25, 128.42, 125.23, 124.80, 117.36, 21.74, 21.28 | rsc.org |

This table presents data for compounds structurally related to this compound to provide a comparative context.

Elucidation of Tautomeric Forms via NMR

NMR spectroscopy is a particularly effective method for studying tautomeric equilibria in solution. For quinolinethiones, the main equilibrium is between the thione (lactam) and thiol (lactim) forms. In the case of N-unsubstituted quinolinethiones, the position of the N-H proton signal and its exchange with D₂O can provide evidence for the predominant tautomer. For this compound, the presence of the methyl group on the nitrogen atom prevents the formation of the N-H tautomer, but the thione-thiol equilibrium can still exist through protonation at the sulfur atom.

Studies on related systems, such as 4-chloro-8-methylquinoline-2(1H)-thione, have shown the existence of a thiolactam-thiolactim equilibrium in DMSO solution, with the thione form being predominant. mdpi.com This is often observed by the presence of two distinct, exchangeable proton signals in the ¹H NMR spectrum. mdpi.com A detailed NMR study specifically focused on the tautomerism of this compound would be necessary to definitively characterize its tautomeric behavior in various solvents. Such studies often involve variable temperature NMR experiments and comparison with the spectra of model compounds where the tautomerism is "locked" by alkylation at the sulfur atom.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information helps in confirming the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

While detailed mass fragmentation data for this compound is not extensively documented in readily available literature, the fragmentation behavior of analogous quinolinethione structures provides a strong basis for predicting its fragmentation pathways. For instance, studies on related compounds like 4-chloro-8-methylquinoline-2(1H)-thione have been reported. mdpi.comresearchgate.net The fragmentation of such heterocyclic systems is often initiated by the loss of small, stable molecules or radicals.

For this compound, the primary fragmentation would likely involve the thiocarbonyl group (C=S) and the N-methyl group. Potential fragmentation pathways could include:

Loss of the methyl group: A fragment corresponding to the loss of a methyl radical (•CH₃) would result in an ion at m/z [M-15]⁺.

Loss of the thioformyl (B1219250) radical: Cleavage of the C2-N1 and C2-C3 bonds could lead to the expulsion of a thioformyl radical (•CHS), although this is a less common fragmentation pathway.

Retro-Diels-Alder reaction: The quinoline (B57606) ring system can undergo a retro-Diels-Alder reaction, leading to the fragmentation of the benzene (B151609) ring portion.

The presence of the sulfur atom also influences the fragmentation, potentially leading to rearrangements and the formation of sulfur-containing fragment ions. The analysis of these characteristic fragments is crucial for confirming the substitution pattern on the quinoline core.

In the case of quinolinethione derivatives, the molecular ion is often observed as a prominent, or even the base peak, in the mass spectrum, indicating its high stability. mdpi.comresearchgate.net For 4-chloro-8-methylquinoline-2(1H)-thione, the molecular ion (m/e 209.5) was reported as the base peak, signifying its stability under electron impact. mdpi.comresearchgate.net By analogy, this compound, with a molecular weight of 175.25 g/mol , is expected to display a strong molecular ion peak at m/z 175. accelachem.com This stability can be attributed to the resonance stabilization of the quinoline ring system. The presence of the N-methyl group is unlikely to significantly destabilize the molecular ion.

| Compound | Molecular Ion (m/z) | Relative Intensity | Reference |

| 4-chloro-8-methylquinoline-2(1H)-thione | 209.5 | Base Peak | mdpi.comresearchgate.net |

| This compound (Expected) | 175 | High | accelachem.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound itself is not readily found in published literature, the crystal structure of a related dimeric compound, 4,4'-thio-bis(this compound), has been reported. bohrium.com Additionally, the Cambridge Crystallographic Data Centre (CCDC) contains an entry for quinoline-2(1H)-thione (CCDC Number: 259034), which lacks the N-methyl group. nih.gov

Based on the structures of analogous compounds, it can be inferred that the quinoline ring system in this compound is essentially planar. The thione group (C=S) at the C2 position would exhibit a typical double bond character. The N-methyl group would be positioned on the nitrogen atom of the heterocyclic ring. Intermolecular interactions in the solid state are likely to be governed by van der Waals forces and potentially weak C-H···S hydrogen bonds. The planarity of the molecule may also facilitate π-π stacking interactions between adjacent quinoline rings, a common feature in the crystal packing of aromatic compounds. bohrium.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the electronic structure of the compound.

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π-π* and n-π* transitions within the conjugated quinoline system and the thiocarbonyl group. The extended conjugation of the quinoline ring system results in absorption bands in the UV region. The presence of the thiocarbonyl group, which contains non-bonding electrons (n) and a π-system, typically gives rise to a weak n-π* transition at longer wavelengths and a more intense π-π* transition at shorter wavelengths.

Studies on related quinolone and quinolinethione derivatives show that absorption maxima are influenced by substituents and the extent of conjugation. sharif.edushimadzu.com For example, unsubstituted 2(1H)-quinolones show an absorption maximum around 372 nm. The introduction of a thione group generally leads to a bathochromic (red) shift in the absorption maxima compared to the corresponding oxo-analogue due to the lower energy of the π* orbital of the C=S bond. Therefore, this compound is expected to absorb at longer wavelengths than 1-methylquinolin-2(1H)-one. The solvent used can also influence the position of the absorption bands.

| Compound Class | Typical λmax (nm) | Electronic Transition |

| Benzene | 255 | π-π |

| Naphthalene | 286 | π-π |

| Anthracene | 375 | π-π |

| 2(1H)-Quinolones | ~372 | π-π |

| Quinophthalones | 290-446 | π-π* |

This table provides a general comparison of absorption maxima for related structural motifs to contextualize the expected spectral properties of this compound. sharif.edushimadzu.com

Computational and Theoretical Investigations of 1 Methylquinoline 2 1h Thione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the electronic structure and properties of molecules at the atomic level. These methods provide insights that complement experimental findings and can predict molecular behavior.

Density Functional Theory (DFT) and Ab Initio Methods (e.g., HF, MP2)

Density Functional Theory (DFT) is a popular computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of the system is a functional of the electron density. A widely used functional for this type of analysis is B3LYP, often paired with a basis set like 6-31+G(d,p) or 6-311G(d,p) to provide a good balance between accuracy and computational cost. benthamscience.comdntb.gov.ua DFT is frequently employed to study thione compounds and their derivatives. benthamscience.comespublisher.comrsc.org

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are calculations based directly on quantum mechanical first principles without the inclusion of experimental data. rsc.orgacs.org HF theory provides a foundational approximation, while MP2 includes electron correlation effects, offering higher accuracy at a greater computational expense. acs.org These methods are crucial for obtaining reliable geometric and electronic properties of molecules. rsc.org

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable structure, including key parameters like bond lengths, bond angles, and dihedral angles. For quinoline (B57606) derivatives, DFT calculations, for instance at the B3LYP/6-311G(d,p) level, are used to achieve optimized geometries. dntb.gov.ua

Conformational analysis is particularly important for flexible molecules. It involves identifying the different spatial arrangements of atoms (conformers) and determining their relative energies to find the most stable conformer. While the 1-methylquinoline-2(1H)-thione core is rigid, conformational analysis would be relevant if flexible substituents were attached to the ring system.

Table 1: Representative Theoretical Bond Lengths and Angles for a Quinoline-based System (Note: This table is illustrative, based on general data for quinoline derivatives, as specific data for this compound is not available.)

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

| Bond Length | C=S | ~1.6 - 1.7 Å |

| N-CH3 | ~1.4 - 1.5 Å | |

| C-N (ring) | ~1.3 - 1.4 Å | |

| Bond Angle | C-N-C (ring) | ~118° - 122° |

| N-C=S | ~120° - 125° | |

| Dihedral Angle | C-C-N-CH3 | Varies based on conformation |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis investigates the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties. dntb.gov.ua A smaller energy gap generally implies higher reactivity. This analysis is a standard component of computational studies on quinoline and thione derivatives to understand their chemical behavior. dntb.gov.uaresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Data (Note: This table is illustrative, based on general data for similar heterocyclic thiones, as specific data for this compound is not available.)

| Parameter | Energy (eV) |

| HOMO Energy | -5.0 to -6.5 eV |

| LUMO Energy | -1.0 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | 3.0 to 4.5 eV |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface. Typically, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). Green areas represent neutral potential. For thione-containing compounds, the sulfur atom is often a site of negative potential, making it a likely center for electrophilic interaction. benthamscience.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a localized picture of the electron density in terms of atomic orbitals and bonds. NBO analysis can quantify the stabilization energy (E(2)) associated with interactions between filled (donor) and empty (acceptor) orbitals, which indicates the strength of intramolecular charge transfer. This type of analysis is valuable for understanding the stability and electronic delocalization in heterocyclic systems.

Prediction of Nonlinear Optical (NLO) Properties

Computational methods are also employed to predict the Nonlinear Optical (NLO) properties of molecules. These properties are important for applications in optoelectronics and photonics. Key NLO parameters include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). DFT calculations are a common choice for predicting these properties. espublisher.com Molecules with large hyperpolarizability values, often resulting from significant intramolecular charge transfer, are considered promising candidates for NLO materials. espublisher.com

Vibrational Analysis for Spectral Interpretation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a fundamental method for molecular structure elucidation. However, assigning the observed vibrational bands in a complex molecule like this compound can be challenging. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the vibrational frequencies and intensities, which aids in the precise assignment of experimental spectra. derpharmachemica.com

The process involves optimizing the molecular geometry of the compound in the gas phase using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set. derpharmachemica.comarastirmax.com Following optimization, the harmonic vibrational frequencies are calculated. These theoretical frequencies are often systematically higher than the experimental ones due to the harmonic approximation and are corrected using scaling factors. nih.gov By comparing the scaled theoretical wavenumbers with the experimental FT-IR and Raman spectra, each band can be assigned to a specific vibrational mode, such as stretching, bending, or wagging of functional groups. researchgate.netresearchgate.net

For this compound, key vibrational modes include the C=S (thione) stretching, C-N stretching of the quinoline ring, C-H vibrations of the methyl group and aromatic rings, and various ring deformation modes. The identification of the C-N stretching vibration can be particularly difficult as it often intermixes with other vibrations within the molecule. derpharmachemica.com Theoretical calculations help to disentangle these complex interactions and provide a reliable interpretation of the entire vibrational spectrum. researchgate.net

Table 1: Illustrative Vibrational Mode Assignments for Thione and Quinoline Derivatives

| Vibrational Mode | Typical Experimental Wavenumber (cm⁻¹) (FT-IR/Raman) | Description |

| C-H Stretching (Aromatic) | 3100-3000 | Stretching vibrations of the C-H bonds on the quinoline ring system. |

| C-H Stretching (Methyl) | 2990-2890 | Asymmetric and symmetric stretching of the C-H bonds in the N-methyl group. derpharmachemica.com |

| C=C Stretching (Aromatic) | 1615-1465 | Stretching vibrations within the aromatic quinoline rings. researchgate.net |

| C=S Stretching (Thione) | 1140-1050 | Stretching vibration of the carbon-sulfur double bond, characteristic of the thione group. |

| C-N Stretching | 1250-1150 | Stretching of the carbon-nitrogen bonds within the heterocyclic ring. derpharmachemica.com |

| Ring Bending/Deformation | Below 1000 | In-plane and out-of-plane bending and deformation modes of the entire quinoline ring structure. |

Note: The wavenumbers are typical ranges and the exact values for this compound would be determined by specific experimental and computational studies.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. derpharmachemica.com This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. researchgate.net For this compound, docking studies can identify potential biological targets and characterize the specific interactions that stabilize the ligand-receptor complex.

Quinoline derivatives have been investigated as inhibitors for a wide range of biological targets, including bacterial gyrase, various protein kinases, and viral proteases. researchgate.netmdpi.combohrium.com In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The this compound molecule is then computationally placed into the active site of the protein. Docking algorithms calculate the binding affinity or docking score, which estimates the strength of the interaction, with more negative values generally indicating stronger binding. mdpi.com

The analysis of the resulting docking pose reveals key intermolecular interactions, such as:

Hydrogen Bonds: Interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the protein.

π-π Stacking: Attractive, noncovalent interactions between aromatic rings.

For example, docking studies on similar quinoline-2-thione derivatives have shown that the quinoline scaffold can form crucial π-π stacking interactions with aromatic amino acid residues (e.g., Tryptophan, Tyrosine) in the active site, while the thione group may act as a hydrogen bond acceptor. bohrium.comuoa.gr These studies are essential for understanding the structural basis of a compound's biological activity and for guiding the design of more potent and selective derivatives. nih.gov

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. uoa.grjafmonline.net MD simulations are used to assess the stability of the docked complex and to refine the binding mode predicted by docking. nih.govacs.org

An MD simulation begins with the best-docked pose of the this compound-protein complex. The system is placed in a simulated physiological environment, typically a box of water molecules and ions. The simulation then calculates the forces on every atom and how their positions and velocities change over a set period, often on the nanosecond scale. researchgate.netuoa.gr

The stability of the complex is evaluated by analyzing the simulation trajectory using metrics such as:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial positions over time. A stable complex is indicated when the RMSD values reach a plateau, suggesting the system has reached equilibrium. uoa.gr

Root Mean Square Fluctuation (RMSF): This metric identifies the flexibility of different parts of the protein, such as individual amino acid residues. High RMSF values in the active site can indicate conformational changes upon ligand binding.

MD simulations can confirm whether the key interactions identified in docking, like hydrogen bonds and π-π stacking, are maintained throughout the simulation, providing greater confidence in the predicted binding mode. mdpi.comuoa.gr

In Silico Prediction of Drug-Likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiles

In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic properties of a compound. In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a molecule, as well as its "drug-likeness." nih.govscielo.brresearchgate.net These predictions help to identify candidates with favorable properties for further development and flag those likely to fail due to poor pharmacokinetics or toxicity. researchgate.net

Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which establishes criteria for properties that influence a compound's oral bioavailability. acs.org These parameters, along with others, are calculated for this compound using its molecular structure.

ADMET prediction platforms use computational models to estimate various properties: scielo.br

Absorption: Prediction of human intestinal absorption and cell permeability (e.g., Caco-2).

Distribution: Prediction of blood-brain barrier (BBB) penetration and plasma protein binding.

Metabolism: Prediction of whether the compound is a substrate or inhibitor of key metabolic enzymes like the Cytochrome P450 (CYP) family (e.g., CYP2D6, CYP3A4). scielo.br

Excretion: Estimation of properties related to clearance from the body.

Toxicity: Prediction of potential toxicities such as hepatotoxicity (liver toxicity), carcinogenicity, and inhibition of the hERG channel (which can lead to cardiotoxicity). scielo.brresearchgate.net

These computational assessments provide a comprehensive early-stage profile of this compound, helping to guide its potential development as a therapeutic agent. nih.govscience.gov

Table 2: Predicted Physicochemical and ADMET Properties for a Representative Quinoline Derivative

| Property | Predicted Value/Classification | Significance |

| Drug-Likeness | ||

| Molecular Weight | < 500 g/mol | Lipinski's Rule: Oral bioavailability |

| LogP (Lipophilicity) | < 5 | Lipinski's Rule: Permeability |

| H-Bond Donors | < 5 | Lipinski's Rule: Permeability |

| H-Bond Acceptors | < 10 | Lipinski's Rule: Permeability |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Cell permeability |

| ADMET Prediction | ||

| Human Intestinal Absorption | High | Good absorption after oral intake |

| Blood-Brain Barrier (BBB) Permeant | No | Low potential for CNS side effects |

| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions |

| CYP3A4 Inhibitor | Yes/No | Potential for drug-drug interactions |

| Hepatotoxicity | No | Low risk of liver damage |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

Note: These values are illustrative based on typical results for quinoline-based compounds from in silico predictors like SwissADME and pkCSM. acs.orgscielo.br The actual profile for this compound would require a specific computational analysis.

Applications in Advanced Materials Science and Catalysis

Role in the Design and Development of Novel Materials

The exploration of 1-methylquinoline-2(1H)-thione and its analogues in materials science has unveiled their potential in creating materials with tailored optical and electronic properties. The presence of the thione group and the quinoline (B57606) ring system allows for the formation of charge-transfer complexes and coordination polymers with interesting characteristics.

Quinoline derivatives are recognized for their utility in the synthesis of functional materials, including luminescent compounds and conducting polymers. scielo.org.co The ability of the sulfur atom in the thione group to interact with other species is a key feature. For instance, quinoline-2(1H)-thione can form a charge-transfer complex with molecular iodine. nih.gov This interaction highlights the potential for developing new materials with specific electronic conductivities or sensing capabilities based on the this compound structure.

The photophysical properties of metal complexes involving quinoline-based ligands are another area of active investigation. rsc.orgnih.gov The incorporation of metal ions can lead to materials with tunable fluorescence, which is a desirable characteristic for applications in organic light-emitting diodes (OLEDs) and chemical sensors. rsc.orgnih.gov While direct studies on this compound-based luminescent materials are emerging, the broader family of quinoline derivatives shows significant promise.

Table 1: Photophysical Properties of Representative Quinoline-Based Compounds

| Compound/Complex | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Application/Property | Reference |

|---|---|---|---|---|

| (E)-2-(((2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethan-1-ol Co(II) complex | - | 420.03 | Fluorescence | nih.gov |

| (E)-2-(((2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethan-1-ol V(IV) complex | - | 521.03 | Fluorescence | nih.gov |

| Unsubstituted 2(1H)-Quinolone | 372 | - | Thiol detection |

Potential as Ligands in Catalytic Systems

The nitrogen and sulfur atoms in this compound provide excellent coordination sites for metal ions, making it and its derivatives attractive as ligands in catalysis. pku.edu.cn The electronic properties of the quinoline ring can be tuned by substituents, which in turn can influence the activity and selectivity of the resulting metal complex catalyst.

Quinoline-based ligands have been successfully employed in various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis. mdpi.com These reactions, such as the Suzuki-Miyaura coupling, are crucial for the synthesis of pharmaceuticals, agrochemicals, and functional materials. yonedalabs.comnumberanalytics.commdpi.com The efficiency of these catalytic systems often depends on the nature of the ligand coordinated to the palladium center. While specific studies on this compound as a ligand for these reactions are not extensively documented, the performance of structurally related quinoline ligands suggests its potential.

Furthermore, quinoline derivatives have been investigated as ligands in hydrogenation reactions. nih.gov For example, cobalt-amido complexes have been used for the controlled partial transfer hydrogenation of quinolines. nih.gov The development of catalysts for the hydrogenation of organosulfur compounds is an area of significant interest, and thione-based ligands could play a role in this context. escholarship.org

Table 2: Application of Quinoline-Based Ligands in Catalysis

| Catalytic Reaction | Catalyst/Ligand System | Substrate Example | Product Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)2 / Pyrazolyl-analogue ligand | 4-Bromotoluene and Phenylboronic acid | Moderate to excellent | colab.ws |

| Transfer Hydrogenation | Cobalt-amido complex | 3-Acetylquinoline | 89% | nih.gov |

Future Directions and Research Perspectives for 1 Methylquinoline 2 1h Thione

Development of Innovative and Sustainable Synthetic Routes

The synthesis of quinoline-2-thiones has traditionally relied on methods that can be circuitous or require harsh reagents, such as the thionation of quinolin-2-ones with phosphorus pentasulfide (P₂S₅) or Lawesson's reagent. tandfonline.commdpi.comprepchem.com While effective, these classical approaches present challenges regarding atom economy, waste generation, and reaction conditions. The future of synthesizing 1-methylquinoline-2(1H)-thione lies in the adoption of green and innovative methodologies that are currently being developed for the broader quinoline (B57606) class.

Future research should focus on adapting and optimizing modern synthetic protocols for the specific N-methylated target. Key areas for development include:

Microwave-Assisted Synthesis: The use of microwave irradiation, often in conjunction with green solvents like water or polyethylene (B3416737) glycol (PEG), has been shown to dramatically reduce reaction times and improve yields for quinoline-2-thione synthesis. researchgate.netrsc.orgfigshare.com Applying these techniques to the methylation and thionation steps could provide a more efficient pathway.

Catalyst-Free and Metal-Free Reactions: Recent protocols have emerged for the synthesis of quinoline-2-thiones that avoid the need for metal catalysts or harsh bases, proceeding through mechanisms like 6π-electrocyclization in water. researchgate.netrsc.orgresearchgate.net Exploring such routes for N-alkylated precursors would represent a significant step towards sustainable production.

One-Pot Procedures from N-Oxides: A highly promising and regioselective method involves the deoxygenative C-H thiolation of quinoline-N-oxides using reagents like thiourea (B124793). researchgate.netrsc.orgnih.govacs.org Developing a streamlined, one-pot process starting from quinoline to form the N-oxide and then the N-methyl thione could significantly enhance synthetic efficiency.

Table 1: Comparison of Synthetic Approaches for Quinoline-2-thiones

| Method | Typical Reagents | Advantages | Disadvantages | Future Application for this compound |

|---|---|---|---|---|

| Classical Thionation | P₂S₅, Lawesson's Reagent tandfonline.comprepchem.com | Well-established, effective for many substrates. | Harsh conditions, stoichiometric waste, potential for side products. | Serve as a benchmark for greener alternatives. |

| Microwave-Assisted | Water, Arylhydrazides tandfonline.comresearchgate.netfigshare.com | Rapid, high conversion rates, clean reactions, eco-friendly. | Requires specialized equipment, optimization may be needed. | Optimize for the direct synthesis from a methylated precursor. |

| Deoxygenative C-H Thiolation | Quinoline-N-oxide, Thiourea, Tf₂O rsc.orgnih.gov | Excellent regioselectivity, high yields, broad applicability. | Requires preparation of N-oxide intermediate, use of activators. | Develop a one-pot sequence: N-oxidation -> N-methylation -> thionation. |

| Catalyst-Free Cyclization | ortho-heteroaryl anilines, CS₂ in water rsc.org | No catalyst/base needed, green solvent, simple work-up. | Substrate scope may be limited. | Investigate analogous pathways using methylated anilines. |

Exploration of Undiscovered Reactivity and Transformation Pathways

This compound is a highly reactive scaffold, offering a gateway to a diverse range of organosulfur quinoline compounds. nih.govacs.org Its reactivity stems from the electron-rich nature of the heterocyclic ring and the versatile thione group, which exists in tautomeric equilibrium with its thiol form, 1-methylquinoline-2-sulfide. While some nucleophilic substitution reactions at the C4-position (if activated) are known for the parent quinolinethione system, mdpi.com the full reactive potential of the N-methylated derivative is largely unexplored.

Future research should systematically investigate its behavior in a variety of organic transformations:

Advanced C-H Functionalization: Beyond the established C2-thiolation, exploring direct C-H functionalization at other positions (e.g., C3, C4, or the benzene (B151609) ring) could yield novel derivatives without the need for pre-functionalized substrates.

Cycloaddition Reactions: The C=S double bond of the thione and the diene system within the quinoline ring present opportunities for various cycloaddition reactions, potentially leading to new, complex polycyclic heterocyclic systems.

Cross-Coupling Reactions: The thiol tautomer could be a valuable participant in modern cross-coupling reactions (e.g., S-arylation or S-alkylation), providing a direct route to functionalized thioethers.

Reaction as a Building Block: Given its high reactivity, the compound can serve as a versatile intermediate. tandfonline.comresearchgate.net For example, it can be used to synthesize quinoline-based Schiff bases or other elaborate structures for materials or medicinal chemistry. ijrpr.com

Advanced Computational Modeling for Predictive Structure-Function Relationships

Computational chemistry provides powerful tools for understanding and predicting molecular behavior, thereby accelerating research and reducing experimental costs. For this compound, computational modeling can bridge the gap between its structure and its chemical or biological function. nih.govucsf.edu Density Functional Theory (DFT) studies are already employed for quinoline derivatives to probe reactivity, electronic structure, and spectroscopic properties. nih.govacs.orgtandfonline.com

Future computational efforts should be directed towards:

Reactivity Prediction: Using DFT to model reaction mechanisms and transition states for the proposed transformations in Section 8.2. This can help identify the most promising reaction pathways and optimize conditions.

Tautomerism Analysis: Quantifying the energetic landscape of the thione-thiol tautomerism under various solvent conditions. This is critical as the two forms exhibit different reactivity and coordination properties. science.gov

Spectroscopic Prediction: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of new derivatives and to understand the electronic transitions responsible for its properties.